molecular formula C9H4BrFO2S B2381013 7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid CAS No. 1781503-02-3

7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid

Cat. No. B2381013
CAS RN: 1781503-02-3
M. Wt: 275.09
InChI Key: WUIBIZVIHKYKCB-UHFFFAOYSA-N
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Description

7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H4BrFO2S . It is a derivative of benzo[b]thiophene, a type of organic compound consisting of a benzene ring fused to a thiophene ring . This compound is a solid at room temperature .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid, often involves heterocyclization of various substrates . Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid consists of a benzene ring fused to a thiophene ring, with bromine and fluorine substituents at the 7 and 6 positions, respectively, and a carboxylic acid group at the 2 position .


Chemical Reactions Analysis

Thiophene derivatives, including 7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid, can undergo a variety of chemical reactions. For instance, upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .


Physical And Chemical Properties Analysis

7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid has a molecular weight of 275.09 . It is a solid at room temperature .

properties

IUPAC Name

7-bromo-6-fluoro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrFO2S/c10-7-5(11)2-1-4-3-6(9(12)13)14-8(4)7/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIBIZVIHKYKCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=C(S2)C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid

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